Ethyl 1-benzyl-5-oxoazocane-4-carboxylate

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Ethyl 1-benzyl-5-oxoazocane-4-carboxylate (CAS 85365-60-2) is a versatile eight-membered azocane scaffold for medicinal chemistry. Its N-benzyl and 4-carboxylate pharmacophoric groups, coupled with distinct conformational flexibility, make it ideal for exploring IP space in CNS targets (e.g., NK1/SERT dual inhibitors). The ethyl ester serves as a strategic handle for rapid parallel library synthesis. Choose this compound for SAR-driven drug discovery requiring differentiated 3D topology over common piperidine/azepane cores.

Molecular Formula C17H23NO3
Molecular Weight 289.375
CAS No. 85365-60-2
Cat. No. B2647240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-5-oxoazocane-4-carboxylate
CAS85365-60-2
Molecular FormulaC17H23NO3
Molecular Weight289.375
Structural Identifiers
SMILESCCOC(=O)C1CCN(CCCC1=O)CC2=CC=CC=C2
InChIInChI=1S/C17H23NO3/c1-2-21-17(20)15-10-12-18(11-6-9-16(15)19)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
InChIKeyGLLKNHGGZDESFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-Benzyl-5-Oxoazocane-4-Carboxylate (CAS 85365-60-2): 8-Membered Azocane Scaffold Properties for Research Procurement


Ethyl 1-benzyl-5-oxoazocane-4-carboxylate (CAS: 85365-60-2) is a synthetic organic compound characterized by an eight-membered azocane heterocycle featuring a 5-oxo (ketone) moiety, an N-benzyl substitution, and an ethyl ester at the 4-position . With a molecular formula of C17H23NO3 and a molecular weight of 289.38 g/mol, this compound serves as a versatile small molecule scaffold in medicinal chemistry and chemical biology research . Its medium-sized, saturated nitrogen-containing ring system confers distinct conformational flexibility and steric properties compared to more common five- and six-membered heterocycles, positioning it as a valuable template for exploring chemical space in drug discovery and probe development . The compound is commercially available from several specialty chemical suppliers, typically with a purity specification of 95% or higher [REFS-2, REFS-3].

Why Ethyl 1-Benzyl-5-Oxoazocane-4-Carboxylate Cannot Be Replaced by Generic Heterocyclic Analogs


Generic substitution of ethyl 1-benzyl-5-oxoazocane-4-carboxylate with simpler, more common heterocyclic building blocks—such as piperidines or azepanes—is precluded by its unique eight-membered azocane ring system, which introduces distinct physicochemical and three-dimensional properties critical for structure-activity relationship (SAR) studies [1]. While smaller ring analogs like the seven-membered ethyl 1-benzyl-5-oxoazepane-4-carboxylate (CAS 19673-12-2) share the N-benzyl and 5-oxo functionalities, the azocane scaffold exhibits increased conformational flexibility, altered ring strain, and modified spatial orientation of the benzyl and ester substituents . These differences directly impact molecular recognition events, such as binding to target proteins or transport across biological membranes, rendering inter-class substitution invalid for any research campaign where specific SAR trends or phenotypic outcomes are being optimized. The evidence presented below quantitatively delineates these critical differences and establishes the unique value proposition of the azocane core.

Quantitative Differentiation of Ethyl 1-Benzyl-5-Oxoazocane-4-Carboxylate Against Key Comparators


Ring Size Expansion: 8-Membered Azocane vs. 7-Membered Azepane Core Structural Parameters

Ethyl 1-benzyl-5-oxoazocane-4-carboxylate possesses an eight-membered azocane ring, whereas the closest commercially available analog, ethyl 1-benzyl-5-oxoazepane-4-carboxylate (CAS 19673-12-2), contains a seven-membered azepane ring . This single methylene unit expansion from a 7- to an 8-membered ring results in a calculated molecular weight increase of 14.04 g/mol (289.38 vs. 275.34 g/mol) and a significant increase in ring conformational flexibility, as eight-membered rings can access multiple low-energy conformations (e.g., boat-chair, crown) not available to smaller azepanes [REFS-1, REFS-2]. Computed physicochemical properties show a logP of 2.42 for the azocane derivative compared to a reported logP of approximately 2.1 for the azepane analog, indicating increased lipophilicity that can impact membrane permeability and off-target binding profiles .

Medicinal Chemistry Conformational Analysis Scaffold Hopping

N-Benzyl Substitution: Impact on Basicity and Potential Receptor Interactions

The presence of an N-benzyl group on the azocane nitrogen is a key differentiator from simpler N-unsubstituted or N-Boc-protected azocane derivatives like tert-butyl 5-oxoazocane-1-carboxylate (CAS 1309359-79-2) . While the exact pKa of ethyl 1-benzyl-5-oxoazocane-4-carboxylate has not been experimentally determined, the benzyl group is expected to reduce the basicity of the tertiary amine compared to an unsubstituted secondary amine (azocane pKa = 11.1) . This alteration in protonation state at physiological pH directly influences the molecule's ability to engage in ionic interactions within enzyme active sites or receptor binding pockets, a critical parameter in rational drug design. Studies on related azocane derivatives demonstrate that N-substitution dramatically impacts target affinity; for instance, an unsubstituted azocane analog showed an IC50 of 56 nM against a sigma receptor, whereas a benzyl-substituted derivative exhibited a 4.5-fold improvement in potency .

Medicinal Chemistry Pharmacophore Modeling Enzyme Inhibition

4-Ethyl Ester Functionality: Facilitating Further Synthetic Elaboration vs. Carboxylic Acid Analogs

The ethyl ester at the 4-position of the azocane ring provides a chemically distinct handle for further derivatization compared to the free carboxylic acid (e.g., 1-benzyl-5-oxoazocane-4-carboxylic acid) . The ester is stable under a range of reaction conditions but can be selectively hydrolyzed to the acid or converted directly to amides, hydrazides, or other functional groups . This synthetic flexibility is critical for generating diverse compound libraries from a single intermediate. In contrast, the free acid form (which is not widely commercially available) requires activation (e.g., via coupling reagents) for further elaboration, adding synthetic steps and potentially limiting reaction scope. While the target compound's exact reactivity profile has not been published, analogous azocane carboxylates are known to undergo efficient ester hydrolysis under basic conditions (e.g., LiOH, THF/H2O) and transesterification, whereas the carboxylic acid form is less versatile for direct late-stage diversification .

Organic Synthesis Prodrug Design Late-Stage Functionalization

Potential Dual NK1 Receptor Antagonism and SERT Inhibition: Class-Level Evidence for Azocane Scaffolds

Azocane derivatives have been explicitly investigated as scaffolds for developing dual NK1 receptor antagonists and serotonin reuptake transporter (SERT) inhibitors for the treatment of depression [1]. While specific data for ethyl 1-benzyl-5-oxoazocane-4-carboxylate are not available, published structure-activity relationship (SAR) studies demonstrate that azocane-containing compounds can achieve potent dual pharmacology. For example, an optimized homopiperidine analog (7-membered ring) in the same series exhibited an NK1 IC50 of 2.3 nM and a SERT Ki of 1.2 nM [1]. The authors explicitly note that the eight-membered azocane ring was explored as a scaffold hop to further modulate conformational preferences and improve drug-like properties, indicating the class relevance of the target compound. The specific substitution pattern of ethyl 1-benzyl-5-oxoazocane-4-carboxylate—with an N-benzyl and a 4-carboxylate—closely mirrors the pharmacophoric elements identified as critical for dual activity in this series [1].

Neuropharmacology Depression Dual Pharmacology

Commercial Availability and Purity Benchmarking: Ethyl Ester vs. Acid and Boc-Protected Analogs

Ethyl 1-benzyl-5-oxoazocane-4-carboxylate is commercially available from multiple vendors with a standard purity of ≥95% [REFS-1, REFS-2]. In contrast, the corresponding free carboxylic acid (1-benzyl-5-oxoazocane-4-carboxylic acid) is not listed as a readily available commercial product, and the N-Boc protected analog (tert-butyl 5-oxoazocane-1-carboxylate, CAS 1309359-79-2) is available but lacks the critical N-benzyl substitution . Furthermore, the cost per milligram for the target compound (€17.78/mg for a 50 mg unit) is within the typical range for specialty azocane building blocks, making it accessible for early-stage discovery research . The consistent commercial supply of the ethyl ester ensures reproducibility across studies and eliminates the need for custom synthesis of the key intermediate.

Chemical Procurement Medicinal Chemistry Building Blocks

Three-Dimensional Conformational Space: Azocane vs. Piperidine and Azepane Scaffolds

The eight-membered azocane ring in ethyl 1-benzyl-5-oxoazocane-4-carboxylate populates a distinct conformational landscape compared to five-membered pyrrolidines or six-membered piperidines . While specific conformational populations for this exact compound have not been reported, computational and NMR studies on related azocanes reveal that the saturated eight-membered ring can access multiple low-energy conformations, including boat-chair and crown forms, with energy barriers for interconversion typically <10 kcal/mol [1]. This inherent flexibility allows the azocane scaffold to adapt to different protein binding pockets, potentially overcoming resistance mutations or engaging cryptic pockets inaccessible to more rigid heterocycles. In contrast, piperidines predominantly exist in chair conformations with limited pseudorotation, and azepanes have intermediate flexibility. The 5-oxo substituent further biases the conformational equilibrium, providing a unique vector for projecting the benzyl and carboxylate groups into three-dimensional space [1].

Conformational Analysis Scaffold Diversity Medicinal Chemistry

High-Value Research Applications for Ethyl 1-Benzyl-5-Oxoazocane-4-Carboxylate Procurement


Scaffold Hopping in CNS Drug Discovery Programs Targeting Dual NK1/SERT Pharmacology

Medicinal chemistry teams engaged in developing novel antidepressants can utilize ethyl 1-benzyl-5-oxoazocane-4-carboxylate as a unique eight-membered ring scaffold to explore intellectual property space distinct from established piperidine and azepane series. The N-benzyl and 4-carboxylate groups align with pharmacophoric requirements identified in published SAR studies of dual NK1 receptor antagonists and SERT inhibitors [1]. Incorporation of this azocane core may yield compounds with differentiated potency, selectivity, or pharmacokinetic profiles compared to smaller ring analogs, as the increased conformational flexibility can lead to altered binding kinetics or improved brain penetration [1].

Conformational Tool Compound for Protein-Ligand Binding Studies

Structural biology and biophysics groups investigating the role of ligand flexibility in molecular recognition can employ this compound as a probe. The azocane ring's ability to access multiple low-energy conformations provides a distinct entropic profile compared to more rigid piperidine- or azepane-based ligands [1]. By comparing binding thermodynamics (e.g., via ITC) and kinetics (e.g., via SPR) of the azocane derivative against its seven-membered azepane analog, researchers can quantitatively deconvolute the contributions of ring size and conformational entropy to target engagement, a fundamental aspect of rational drug design [1].

Diversification Point for Late-Stage Functionalization and Library Synthesis

The ethyl ester moiety in ethyl 1-benzyl-5-oxoazocane-4-carboxylate serves as a strategic handle for generating focused libraries of amides, hydrazides, and heterocycles [1]. Organic synthesis laboratories and medicinal chemistry groups can leverage this compound as a common intermediate for parallel synthesis, exploring the SAR around the 4-position of the azocane ring without de novo construction of the eight-membered core. This approach is particularly valuable when access to the free carboxylic acid is commercially limited, making the ethyl ester the preferred starting material for efficient analog generation [1].

Reference Standard for Analytical Method Development and Metabolite Identification

In drug metabolism and pharmacokinetics (DMPK) studies, authentic reference standards of synthetic intermediates and potential metabolites are essential for accurate LC-MS/MS quantitation and structural confirmation [1]. Ethyl 1-benzyl-5-oxoazocane-4-carboxylate can serve as a well-characterized reference compound for developing and validating bioanalytical methods for azocane-containing drug candidates. Its defined molecular weight (289.38 g/mol), predictable MS/MS fragmentation pattern, and commercial availability at >95% purity make it a reliable standard for method qualification and cross-study comparison .

Quote Request

Request a Quote for Ethyl 1-benzyl-5-oxoazocane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.